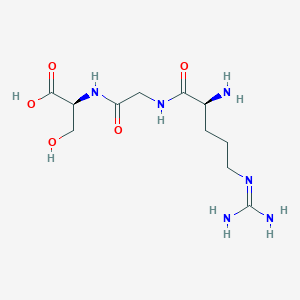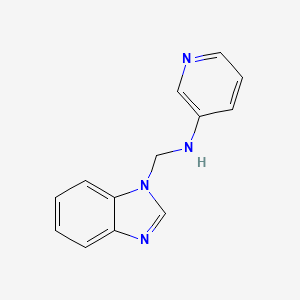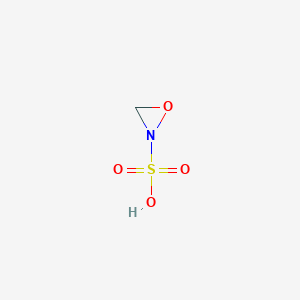
Dimethyl N-hydroxyaspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl N-hydroxyaspartate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of aspartic acid, where the amino group is replaced by a dimethylamino group, and the carboxyl group is hydroxylated. This compound is known for its role in biochemical studies and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl N-hydroxyaspartate typically involves the hydroxylation of dimethyl aspartate. One common method includes the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective hydroxylation of the aspartate moiety.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl N-hydroxyaspartate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to dimethyl aspartate.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can regenerate dimethyl aspartate.
Applications De Recherche Scientifique
Dimethyl N-hydroxyaspartate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying enzyme mechanisms and metabolic pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Dimethyl N-hydroxyaspartate involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The hydroxyl group plays a crucial role in its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Dimethyl aspartate: Lacks the hydroxyl group, making it less reactive in certain biochemical pathways.
N-hydroxyaspartate: Similar structure but without the dimethyl groups, affecting its solubility and reactivity.
Dimethyl fumarate: Shares the dimethyl group but has different functional groups, leading to distinct chemical properties.
Uniqueness: Dimethyl N-hydroxyaspartate is unique due to the presence of both dimethyl and hydroxyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
146328-24-7 |
|---|---|
Formule moléculaire |
C6H11NO5 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
dimethyl 2-(hydroxyamino)butanedioate |
InChI |
InChI=1S/C6H11NO5/c1-11-5(8)3-4(7-10)6(9)12-2/h4,7,10H,3H2,1-2H3 |
Clé InChI |
WBIWRXKJPJQOEG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C(=O)OC)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



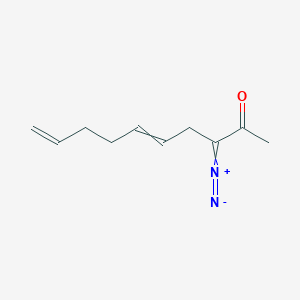
![Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide](/img/structure/B12558272.png)



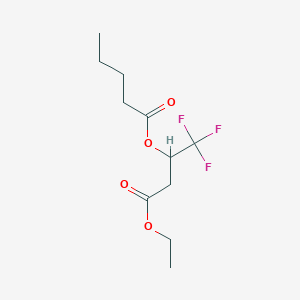
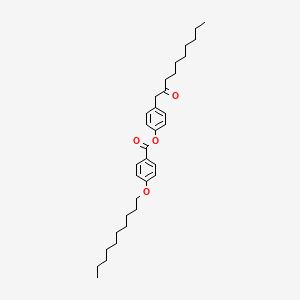
![4,4'-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol](/img/structure/B12558307.png)
